molecular formula C13H16O3 B1616357 4-Hydroxycyclohexyl benzoate CAS No. 6308-92-5

4-Hydroxycyclohexyl benzoate

Cat. No. B1616357
CAS RN: 6308-92-5
M. Wt: 220.26 g/mol
InChI Key: LNXMWBSIGLFCEE-UHFFFAOYSA-N
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Description

4-Hydroxycyclohexyl benzoate, also known as trans-(4-hydroxycyclohexyl) benzoate, is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound appears as a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of 4-Hydroxycyclohexyl benzoate consists of 33 bonds in total, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

4-Hydroxycyclohexyl benzoate is a yellow to brown solid . It has a molecular weight of 220.27 . The compound’s InChI code is 1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12- .

Scientific Research Applications

  • Biotechnology and Microbiology

    • 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications .
    • It’s used for the biosynthesis of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
    • Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA .
    • The current production of 4-HBA is based on petroleum-derived chemicals, but the development of an economic and environmentally friendly bioprocess for aromatic 4-HBA biosynthesis has been necessitated .
  • Food and Cosmetics

    • 4-HBA and its derivatives serve as a preservative in cosmetic as well pharmaceutical products .
    • It’s also used for the manufacturing of Vectran fibers .
    • Currently, 4-HBA is produced commercially via the Kolbe-Schmitt-reaction from potassium phenoxide and carbon dioxide .
  • Pharmacy and Fungicides

    • 4-HBA has potential applications in pharmacy and fungicides .
    • It’s a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
  • Bioremediation

    • Bioremediation constitutes the most sustainable approach for the removal of 4-HBA and its derivatives (parabens) from polluted environments .
    • Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
  • Polymer Applications

    • 4-HBA is used in the manufacturing of polyester and liquid crystal polymers .
    • It can be used as a reactant to synthesize thermotropic liquid crystalline polymers .
  • Pharmaceuticals

    • 4-HBA is used in the production of some pharmaceuticals, such as aspirin and paracetamol .
    • It is also used as a topical antiseptic .
    • It has estrogenic activity both in vitro and in vivo, and stimulates the growth of human breast cancer cell lines .
  • Antioxidant

    • 4-HBA is a popular antioxidant in part because of its low toxicity .
    • It has estrogenic activity both in vitro and in vivo, and stimulates the growth of human breast cancer cell lines .
  • Natural Occurrences

    • It is found in plants of the genus Vitex such as V. agnus-castus or V. negundo, and in Hypericum perforatum (St John’s wort) .
    • It is also found in Spongiochloris spongiosa, a freshwater green alga .
    • The compound is also found in Ganoderma lucidum, a medicinal mushroom with the longest record of use .
    • Cryptanaerobacter phenolicus is a bacterium species that produces benzoate from phenol via 4-hydroxybenzoate .

properties

IUPAC Name

(4-hydroxycyclohexyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXMWBSIGLFCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285560
Record name 4-hydroxycyclohexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclohexyl benzoate

CAS RN

6308-92-5
Record name 6308-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxycyclohexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of benzoyl chloride (50 mL), cyclohexanediol (150 g), pyridine (105 mL) and tetrahydrofuran (1300 mL) was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, the residue was diluted with ethyl acetate, successively washed with saturated aqueous sodium hydrogen carbonate, water, and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound as a colorless oil (81.5 g, 86%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxycyclohexyl benzoate (81.5 g) and Lipase QLG (40 g) in diisopropyl ether (800 mL) was added vinyl acetate (120 mL) at room temperature. After being stirred at room temperature for 2 hr, Lipase QLG was filtered off. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound as a colorless solid (37.5 g, 46%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WF Trager, BJ Nist, AC Huitric - Journal of Pharmaceutical Sciences, 1967 - Elsevier
… Commercially available 1,4-cyclohexanediol was converted to 4-hydroxycyclohexyl benzoate (42%) by the method of Jones and Sondheimer (20). The 4-hydroxycyclohexyl benzoate …
Number of citations: 7 www.sciencedirect.com
T Chihara, S Teratani, M Hasegawa-Ohotomo… - Journal of …, 1984 - Elsevier
Hydrogenolysis reactions of cyclohexanediones, hydroxycyclohexanones, and some related alicyclic ketones were studied over Pt, Pd, Ir, and Rh catalysts at atmospheric hydrogen …
Number of citations: 8 www.sciencedirect.com
TM Dawson, J Dixon, PS Littlewood… - Journal of the …, 1971 - pubs.rsc.org
The total synthesis of precalciferol3 has been effected without the use of photochemical methods. 9α-Chloro-des-AB-cholestan-8-one {5α-chloro-1β-[(1R)-1,5-dimethylhexyl]-7aβ-methyl-…
Number of citations: 12 pubs.rsc.org
LD Julian, Z Wang, T Bostick, S Caille… - Journal of medicinal …, 2008 - ACS Publications
… A solution of trans-4-hydroxycyclohexyl benzoate 18 (5.26 g, 23.9 mmol) in CH 2 Cl 2 (120 mL) at −78 C was treated with a solution of DAST (2.0 mL, 15.4 mmol) in CH 2 Cl 2 (120 mL). …
Number of citations: 54 pubs.acs.org

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